1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane
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Overview
Description
1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane is a complex organic compound that features a unique combination of functional groups, including a fluoropyridine moiety, an oxadiazole ring, and an azepane structure. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane typically involves multiple steps:
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Formation of the Fluoropyridine Moiety: : The starting material, 2-fluoropyridine, is subjected to a carbonylation reaction to introduce the carbonyl group at the 4-position. This can be achieved using carbon monoxide in the presence of a palladium catalyst under high pressure and temperature.
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Synthesis of the Oxadiazole Ring: : The oxadiazole ring is synthesized by reacting an appropriate hydrazide with an isocyanate under reflux conditions. The reaction typically requires a solvent such as ethanol or acetonitrile and a base like triethylamine.
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Formation of the Azepane Ring: : The azepane ring is constructed through a cyclization reaction involving a suitable diamine and a dihaloalkane. This step often requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization.
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Coupling Reactions: : The final step involves coupling the fluoropyridine carbonyl compound with the oxadiazole-azepane intermediate. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts and reagents to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluoropyridine moiety can enhance binding affinity to biological targets, while the oxadiazole ring may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoropyridine-4-carbonyl)-2-[5-(methyl)-1,2,4-oxadiazol-3-yl]azepane: Similar structure but with a methyl group instead of a propan-2-yl group.
1-(2-Chloropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-thiadiazol-3-yl]azepane: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane is unique due to the specific combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the fluoropyridine moiety can enhance its reactivity and binding affinity, while the oxadiazole ring can provide stability and resistance to metabolic degradation.
This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
(2-fluoropyridin-4-yl)-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c1-11(2)16-20-15(21-24-16)13-6-4-3-5-9-22(13)17(23)12-7-8-19-14(18)10-12/h7-8,10-11,13H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMMKNTUCYNOMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2CCCCCN2C(=O)C3=CC(=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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